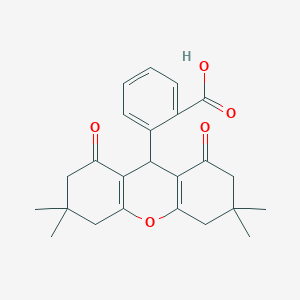![molecular formula C26H18Br2N2O3 B11548459 N-(4-Bromophenyl)-4-{4-[(4-bromophenyl)carbamoyl]phenoxy}benzamide](/img/structure/B11548459.png)
N-(4-Bromophenyl)-4-{4-[(4-bromophenyl)carbamoyl]phenoxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromophenyl)-4-{4-[(4-bromophenyl)carbamoyl]phenoxy}benzamide is a complex organic compound characterized by the presence of multiple bromine atoms and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-4-{4-[(4-bromophenyl)carbamoyl]phenoxy}benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenylamine with 4-bromobenzoyl chloride to form an intermediate, which is then reacted with 4-bromophenyl isocyanate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-4-{4-[(4-bromophenyl)carbamoyl]phenoxy}benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
N-(4-Bromophenyl)-4-{4-[(4-bromophenyl)carbamoyl]phenoxy}benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-4-{4-[(4-bromophenyl)carbamoyl]phenoxy}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of bromine atoms and amide groups enhances its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)benzamide: A simpler compound with a similar structure but fewer functional groups.
4-Bromophenyl isocyanate: An intermediate used in the synthesis of the target compound.
4-Bromobenzoyl chloride: Another intermediate with similar reactivity.
Uniqueness
N-(4-Bromophenyl)-4-{4-[(4-bromophenyl)carbamoyl]phenoxy}benzamide is unique due to its complex structure, which allows for multiple points of interaction with biological targets. This makes it a valuable compound for research in various fields, offering more versatility compared to simpler analogs.
Properties
Molecular Formula |
C26H18Br2N2O3 |
|---|---|
Molecular Weight |
566.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-[4-[(4-bromophenyl)carbamoyl]phenoxy]benzamide |
InChI |
InChI=1S/C26H18Br2N2O3/c27-19-5-9-21(10-6-19)29-25(31)17-1-13-23(14-2-17)33-24-15-3-18(4-16-24)26(32)30-22-11-7-20(28)8-12-22/h1-16H,(H,29,31)(H,30,32) |
InChI Key |
ZRZIUDNBLLBIHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)OC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11548385.png)
![3-[(2-Chlorobenzoyl)hydrazono]-N-(3,4-dichlorophenyl)butyramide](/img/structure/B11548392.png)
![2-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B11548394.png)
![N-[(1Z)-3-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11548406.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B11548414.png)
![(1Z,3E)-3-[(3-chloro-2-methylphenyl)imino]-1-(4-chlorophenyl)prop-1-en-1-ol](/img/structure/B11548420.png)
![2-(1,3-benzothiazol-2-yl)-4-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)phenol](/img/structure/B11548422.png)
![4-[(2E)-2-(2-methoxy-3-nitrobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11548423.png)
![(3E)-3-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B11548429.png)
![5-(allyloxy)-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B11548434.png)
![2-[N'-(6-Bromo-benzo[1,3]dioxol-5-ylmethylene)-hydrazino]-N-isopropyl-2-oxo-acetamide](/img/structure/B11548448.png)
![N'-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11548451.png)
![2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(2-phenoxyethyl)acetamide](/img/structure/B11548461.png)
